
(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of a cyclopropane ring substituted with a 1,1,3,3-tetraethoxypropan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane rings . This reaction is typically carried out under controlled conditions using reagents like diazomethane, which decomposes to form methylene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar carbene reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of catalysts can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the ethoxy groups can undergo hydrolysis, releasing ethanol and forming new functional groups.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1,1,3,3-Tetramethoxypropane: A similar compound with methoxy groups instead of ethoxy groups.
Cyclobutane: A four-membered ring cycloalkane with similar reactivity.
Uniqueness
(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and tetraethoxypropane substituents. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77326-72-8 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1,1,3,3-tetraethoxypropan-2-ylcyclopropane |
InChI |
InChI=1S/C14H28O4/c1-5-15-13(16-6-2)12(11-9-10-11)14(17-7-3)18-8-4/h11-14H,5-10H2,1-4H3 |
InChI Key |
VKABQOLLEANCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1CC1)C(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


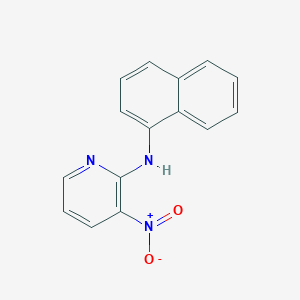
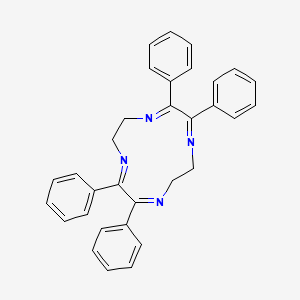

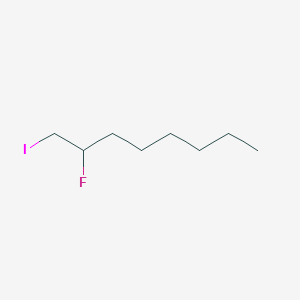
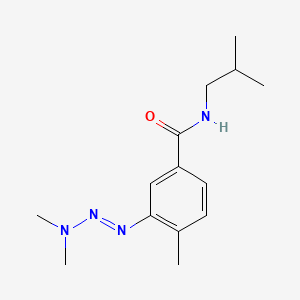

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
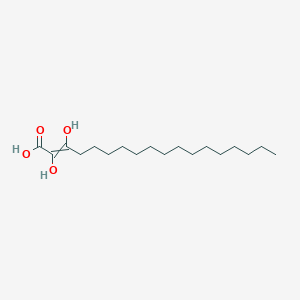
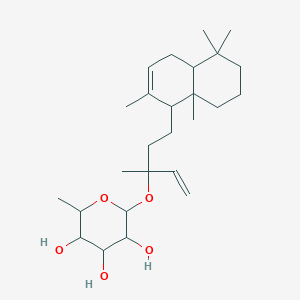
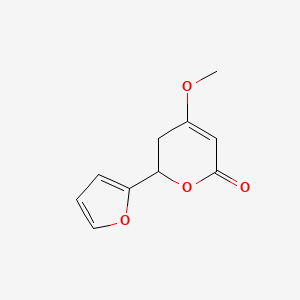
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
